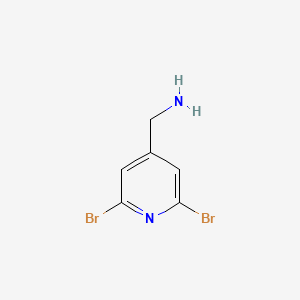

(2,6-Dibromopyridin-4-yl)methanamine

Descripción

Significance of Pyridine (B92270) Derivatives as Fundamental Chemical Scaffolds

Pyridine and its derivatives are among the most significant classes of heterocyclic compounds, playing a crucial role across various scientific disciplines, particularly in medicinal chemistry. researchgate.netresearchgate.net The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural component in numerous natural products, including essential vitamins and alkaloids. researchgate.net This "privileged scaffold" has been consistently incorporated into a diverse array of drug candidates approved by the FDA. rsc.orgnih.gov

The significance of pyridine derivatives stems from their broad spectrum of biological and pharmacological activities. These compounds have been extensively explored and have shown potential as antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant agents. researchgate.netwisdomlib.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which often plays a critical role in the binding of a molecule to a biological target such as an enzyme or receptor. In the formulation of pharmaceuticals, the pyridine nucleus is a core component of thousands of medicinally important molecules. rsc.orgnih.gov

Beyond medicine, pyridine derivatives are integral to materials science, agriculture, and catalysis, finding use as ligands for metal complexes, chemosensors, and key components in the synthesis of agrochemicals. researchgate.netresearchgate.net Their versatility in drug design and other applications ensures that they remain a central focus of research and development. researchgate.net

Strategic Importance of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines, or halopyridines, are indispensable building blocks in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. researchgate.net The presence of one or more halogen atoms (F, Cl, Br, I) on the pyridine ring introduces a reactive handle that can be selectively functionalized through a variety of powerful chemical reactions. Halogen atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are key participants in a wide range of transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Reactions such as the Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C alkyne formation), and Heck reaction allow chemists to precisely and efficiently introduce new carbon or heteroatom substituents at the position of the halogen. This capability is fundamental to modern drug discovery and materials science, as it enables the systematic modification of molecular structures to fine-tune their biological activity, physical properties, or electronic characteristics.

The strategic value of halopyridines is further enhanced by the differential reactivity of the various halogens and their positions on the pyridine ring. For instance, in a di- or tri-halogenated pyridine, it is often possible to selectively react one halogen over another by carefully choosing the reaction conditions and catalyst system. This regioselective functionalization provides a powerful pathway to unsymmetrically substituted pyridines, which are often challenging to synthesize through other methods. researchgate.net Consequently, halopyridines are foundational components for creating libraries of compounds for high-throughput screening and for the late-stage functionalization of complex molecules in pharmaceutical development. researchgate.netnih.gov

Overview of (2,6-Dibromopyridin-4-yl)methanamine as a Multifunctional Building Block for Diverse Applications

This compound emerges as a particularly valuable synthetic intermediate by combining the key features of both a halogenated pyridine and a primary amine. This trifunctional building block offers multiple, distinct reaction sites for orthogonal chemical modification.

| Property | Data |

| Molecular Formula | C₆H₆Br₂N₂ |

| Molecular Weight | 265.94 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | Pyridine, Two Bromine atoms (C-Br), Primary Amine (-CH₂NH₂) |

The two bromine atoms at the 2- and 6-positions of the pyridine ring are chemically equivalent and serve as robust handles for transition-metal-catalyzed cross-coupling reactions. This allows for the symmetrical introduction of two identical substituents or, through controlled, stepwise reactions, the sequential introduction of two different groups. This feature is highly advantageous for constructing pincer-type ligands for catalysis or for creating molecules with C₂ symmetry, which is often a desirable feature in chiral catalysts and pharmaceuticals. Research on the synthesis of 2,6-diaminopyridines from 2,6-dibromopyridine (B144722) demonstrates the utility of this scaffold in copper-catalyzed amination reactions. georgiasouthern.edu

Simultaneously, the primary aminomethyl group at the 4-position provides a nucleophilic site for a completely different set of chemical transformations. It can readily participate in reactions such as acylation to form amides, reductive amination to form secondary amines, and condensation reactions to form imines. This functional group is a common anchor point for attaching the molecule to a larger scaffold, a solid support for combinatorial chemistry, or for introducing specific pharmacophores in drug design.

The combination of these features in a single molecule makes this compound a powerful building block for constructing diverse and complex molecular architectures. It provides a convergent synthetic strategy, allowing chemists to build out from a central core in multiple directions. This versatility makes it a compound of high interest for applications ranging from the synthesis of novel pharmaceutical agents and agrochemicals to the development of advanced materials, such as organic light-emitting diodes (OLEDs) and specialized polymers.

Structure

3D Structure

Propiedades

IUPAC Name |

(2,6-dibromopyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMSLHDSQFMSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856906 | |

| Record name | 1-(2,6-Dibromopyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408352-56-7 | |

| Record name | 2,6-Dibromo-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=408352-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dibromopyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dibromopyridin 4 Yl Methanamine

Reactivity of the Pyridine (B92270) Ring in (2,6-Dibromopyridin-4-yl)methanamine

The electronic properties of the pyridine ring in this compound are significantly influenced by the electronegative nitrogen heteroatom and the two bromine substituents. The nitrogen atom reduces the electron density of the aromatic ring, particularly at the α (C2, C6) and γ (C4) positions, rendering them electrophilic. This inherent electron deficiency facilitates reactions involving nucleophilic attack or oxidative addition of a metal catalyst, which are typically challenging for electron-rich aromatic systems.

Aryl halides with electron-withdrawing substituents are known to undergo nucleophilic aromatic substitution (SNAr). pressbooks.pub In the case of this compound, the pyridine nitrogen atom strongly activates the ring towards nucleophilic attack, making the bromine atoms at the C2 and C6 positions susceptible to displacement. chemicalforums.com The reaction proceeds via a two-step addition-elimination mechanism. nih.gov A nucleophile first attacks the electron-deficient carbon atom bearing a bromine, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring. pressbooks.pub

Given the electronic activation provided by the ring nitrogen, a variety of nucleophiles can displace the bromo substituents. The substitution typically occurs preferentially at the C2 and C6 positions due to the strong activation conferred by the adjacent nitrogen atom.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-alkoxy-6-bromopyridine derivative |

| Amine | Pyrrolidine | 2-amino-6-bromopyridine derivative |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-thioether-6-bromopyridine derivative |

This table presents potential nucleophilic aromatic substitution reactions based on established principles of pyridine chemistry.

The bromine atoms on the pyridine ring serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. sigmaaldrich.com

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron species, such as a boronic acid, using a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle generally consists of three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org For substrates like 2,6-dibromopyridine (B144722), selective mono-arylation can be achieved, typically at the more reactive C2 or C6 position. researchgate.net

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org The mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide intermediate generated in the copper cycle. nrochemistry.com Reductive elimination then yields the alkynylated pyridine product. nrochemistry.com Studies on polyhalogenated pyridines have demonstrated that chemoselective Sonogashira couplings are feasible, allowing for the stepwise functionalization of the pyridine core. rsc.org

| Reaction | Coupling Partner | Typical Catalyst / Ligand | Typical Base | Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | 2-Aryl-6-bromo-4-(aminomethyl)pyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | 2-Alkynyl-6-bromo-4-(aminomethyl)pyridine |

This table summarizes typical conditions for palladium-catalyzed cross-coupling reactions on dihalopyridine scaffolds.

The formation of carbon-carbon and carbon-nitrogen bonds at the pyridine ring is predominantly achieved through palladium- or copper-catalyzed cross-coupling reactions.

Carbon-Carbon bond formation is a hallmark of reactions like the Suzuki and Sonogashira couplings discussed previously, which allow for the introduction of sp²- and sp-hybridized carbon substituents, respectively. sigmaaldrich.comillinois.edu These methods are widely used to synthesize complex molecules such as polyolefins, styrenes, and substituted biphenyls. wikipedia.org

Carbon-Nitrogen bond formation can be accomplished through methods like the Buchwald-Hartwig amination or copper-catalyzed coupling reactions. The Buchwald-Hartwig reaction uses a palladium catalyst to couple an amine with an aryl halide. tcichemicals.com More specifically for the 2,6-dibromopyridine scaffold, an efficient protocol using a copper(I) iodide catalyst has been developed for the selective C-N bond-forming reaction with a range of amines. researchgate.net This method demonstrates excellent control over selectivity, allowing for the synthesis of monosubstituted 6-amino-2-bromopyridine compounds in good yields. researchgate.net The reaction is tolerant of various amine types, including nitrogen heterocycles and alkyl- or arylamines. researchgate.net

| Amine Reagent | Catalyst System | Yield of Monosubstituted Product (%) | Reference |

| Benzimidazole | CuI / Ligand | 81 | researchgate.net |

| Imidazole (B134444) | CuI / Ligand | 72 | researchgate.net |

| Pyrrole | CuI / Ligand | 76 | researchgate.net |

| Pyrazole | CuI / Ligand | 60 | researchgate.net |

This table presents selected data for the copper-catalyzed C-N coupling of 2,6-dibromopyridine with various amines, as reported in the literature. researchgate.net

Reactivity of the Aminomethyl Functional Group

The aminomethyl group at the C4 position is a primary amine, which exhibits characteristic nucleophilic and basic properties. It readily participates in reactions typical of primary amines and can also function as a ligand in coordination chemistry.

The primary amine of the aminomethyl group can be easily derivatized through a variety of classical organic reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. This reaction forms a stable amide bond, providing a straightforward method for introducing a wide range of functional groups onto the molecule.

Imine formation occurs when the primary amine reacts with an aldehyde or a ketone in an acid-catalyzed, reversible process. libretexts.org The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the imine, also known as a Schiff base. libretexts.org This reaction is a cornerstone of both synthetic chemistry and biological processes. libretexts.org

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl chloride (CH₃COCl) | Amide (-NH-CO-CH₃) |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide (-NH-SO₂-Ar) |

| Alkylation | Methyl iodide (CH₃I) | Secondary/Tertiary Amine |

| Imine Formation | Benzaldehyde (PhCHO) | Imine (Schiff Base) (-N=CH-Ph) |

This table illustrates common derivatization reactions of the primary aminomethyl group.

This compound possesses multiple potential donor atoms for coordination with metal ions: the sp²-hybridized nitrogen of the pyridine ring, the sp³-hybridized nitrogen of the aminomethyl group, and, to a lesser extent, the bromine atoms. This allows the molecule to function as a ligand in coordination complexes.

The molecule can act as a monodentate ligand , coordinating to a metal center through either the pyridine nitrogen or the aminomethyl nitrogen. The choice of coordination site can be influenced by factors such as the electronic and steric properties of the metal ion, as described by Hard-Soft Acid-Base (HSAB) theory. Hard metal ions would likely prefer the 'harder' primary amine nitrogen, while softer metals might show a preference for the 'softer' pyridine nitrogen.

| Coordination Mode | Donor Atom(s) Involved | Potential Metal Ions |

| Monodentate | Pyridine Nitrogen (Npy) | Pd(II), Pt(II), Ag(I) (Soft/Borderline) |

| Monodentate | Amine Nitrogen (Namine) | Co(II), Ni(II), Cu(II), Zn(II) (Borderline/Hard) |

| Bridging | Npy and Namine | Various transition metals |

This table outlines the potential coordination modes and donor atoms of this compound as a ligand.

Control of Chemo- and Regioselectivity in Chemical Transformations

The symmetrical nature of this compound, with identical bromine substituents at the C2 and C6 positions, means that regioselectivity is primarily a concern after an initial substitution has occurred. The main challenge in the chemical transformations of this compound lies in controlling chemoselectivity—that is, achieving selective mono-substitution versus di-substitution at the two reactive sites.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. For this compound, both C-Br bonds are highly activated. The primary challenge is to achieve selective replacement of only one bromine atom.

Generally, the introduction of a nucleophile at one of the bromine-substituted positions leads to the formation of a mono-substituted product. This initial substitution often deactivates the pyridine ring electronically, making the second substitution reaction significantly more difficult to achieve. chemicalforums.com This inherent difference in reactivity allows for the selective synthesis of mono-substituted derivatives by carefully controlling reaction conditions such as temperature, reaction time, and stoichiometry of the nucleophile. For example, using one equivalent of a nucleophile at a moderate temperature would favor the mono-substituted product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For dihalogenated pyridines, achieving selective mono-functionalization is a well-established strategy. The selectivity can be controlled by tuning various reaction parameters.

Ligand and Catalyst Choice: The steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst play a crucial role. Bulky ligands can sterically hinder the approach to the palladium center, favoring mono-substitution.

Reaction Conditions: Parameters such as temperature, solvent, and the nature of the base can be optimized to halt the reaction after the first coupling event.

Stoichiometry: Using a limited amount of the coupling partner (e.g., boronic acid in a Suzuki coupling) can effectively control the reaction to yield the mono-substituted product.

While specific studies on this compound are not widely documented, extensive research on the parent molecule, 2,6-dibromopyridine, demonstrates the feasibility of selective mono-amination and mono-arylation. For instance, copper-catalyzed C-N bond-forming reactions have been developed to selectively synthesize 6-substituted 2-bromopyridine (B144113) compounds from 2,6-dibromopyridine with various amines. researchgate.net Similarly, selective monoamination of 2,6-dibromopyridine has been achieved using microwave irradiation, with the addition of a copper catalyst and a base favoring diamination. nih.gov

Below is a data table compiled from studies on the related compound 2,6-dibromopyridine, illustrating the control of selectivity in cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Conditions | Product Selectivity (Mono- vs. Di-substitution) | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed N-Arylation | Benzimidazole | CuI / N,N'-dimethylethylenediamine | DMSO, 90 °C, 24 h | 81% Mono-substituted product | researchgate.net |

| Copper-Catalyzed N-Arylation | Imidazole | CuI / N,N'-dimethylethylenediamine | DMSO, 90 °C, 24 h | 72% Mono-substituted product | researchgate.net |

| Microwave-Assisted Amination | 2,4-Dimethylaniline | None (for mono-amination) | Water, 190 °C, 2.5 h | Selective mono-amination achieved | nih.gov |

| Microwave-Assisted Amination | 2,4-Dimethylaniline | CuI / DMPAO | Water, K₂CO₃, 190 °C, 2.5 h | Reaction proceeds to di-amination | nih.gov |

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies specifically for this compound are scarce. However, the mechanisms of the primary reactions it undergoes can be inferred from extensive studies on related activated aryl halides and dihalopyridines.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound is expected to proceed via a well-established two-step addition-elimination mechanism. wikipedia.orglibretexts.org

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a bromine atom (C2 or C6). This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemicalforums.comlibretexts.orgmasterorganicchemistry.com The aromaticity of the pyridine ring is temporarily broken in this intermediate. The negative charge is delocalized over the ring and is particularly stabilized by the electron-withdrawing effect of the ring nitrogen atom.

Leaving Group Elimination: In the second, faster step, the aromaticity of the ring is restored by the elimination of the bromide ion (Br⁻), which is a good leaving group. This results in the formation of the substituted pyridine product.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura coupling, operate via a catalytic cycle that involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states. nih.gov The generally accepted mechanism consists of three main steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the C-Br bond of this compound. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of an organopalladium(II) complex. This is often the rate-determining step of the cycle. illinois.edu

Transmetalation: The organopalladium(II) complex then reacts with the organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling, or an amine in Buchwald-Hartwig amination). In this step, the organic group from the coupling partner is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step typically requires the presence of a base. nih.gov

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center. This forms the new C-C or C-N bond in the final product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.gov

The efficiency and selectivity of this cycle are heavily influenced by the choice of ligands, which affect the stability and reactivity of the palladium intermediates in each step. nih.gov

Spectroscopic and Crystallographic Characterization of 2,6 Dibromopyridin 4 Yl Methanamine and Its Complexes

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. ucl.ac.ukscitepress.org For (2,6-Dibromopyridin-4-yl)methanamine, these methods provide a unique vibrational fingerprint. ucl.ac.uk

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its bonds. ucl.ac.uk Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing complementary information about molecular vibrations. scitepress.orgaps.org

The key vibrational modes expected for this compound are associated with the aminomethyl group (-CH₂NH₂), the pyridine (B92270) ring, and the carbon-bromine bonds. The primary amine group typically exhibits N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The methylene (B1212753) group (-CH₂) will show C-H stretching vibrations around 2850-2960 cm⁻¹. The aromatic C-H bonds of the pyridine ring are expected to produce stretching bands above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. Finally, the C-Br stretching vibrations are typically observed at lower frequencies, usually in the 500-650 cm⁻¹ range.

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Bromo-substituent | C-Br Stretch | 500 - 650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Pyridine Protons (H-3, H-5): The two protons on the pyridine ring are chemically equivalent and are expected to appear as a single sharp singlet. Based on data for similar structures like 2,6-dibromopyridine (B144722), this signal would be located in the aromatic region. chemicalbook.com

Methylene Protons (-CH₂-): The two protons of the methylene group are also equivalent and should produce a singlet. For the related compound (3-Bromopyridin-4-yl)methanamine, this signal appears at approximately δ 3.45 ppm.

Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, four distinct signals are anticipated for this compound.

C-2 and C-6: These two carbons, bonded to bromine atoms, are equivalent and will produce a single signal. In 2,6-dibromopyridine, these carbons appear at approximately δ 141.6 ppm. chemicalbook.com

C-3 and C-5: The two carbons bonded to hydrogen atoms are equivalent and will give rise to one signal.

C-4: The carbon atom attached to the methanamine group will show a unique signal.

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group will appear as a distinct signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Spectrum | Assignment | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H NMR | H-3, H-5 | Singlet | ~7.5 - 8.0 |

| -CH₂- | Singlet | ~3.5 - 4.0 | |

| -NH₂ | Broad Singlet | Variable | |

| ¹³C NMR | C-2, C-6 | - | ~140 - 145 |

| C-4 | - | ~150 - 160 | |

| C-3, C-5 | - | ~125 - 130 | |

| -CH₂- | - | ~45 - 50 |

Mass Spectrometry Techniques (HR-MS, GC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides highly accurate mass measurements, which can confirm the elemental composition of this compound. The calculated monoisotopic mass of the neutral molecule (C₆H₆Br₂N₂) is 263.88977 Da. uni.lu A crucial feature in the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic M, M+2, and M+4 isotopic cluster with relative intensities of approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms. uni.lu

Table 3: Predicted HR-MS Data for this compound Adducts uni.lu

| Adduct | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 264.89705 |

| [M+Na]⁺ | 286.87899 |

| [M+K]⁺ | 302.85293 |

| [M-H]⁻ | 262.88249 |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for detection and identification. This technique is valuable for assessing the purity of a this compound sample. The sample is vaporized and passed through a chromatographic column, and the retention time is a characteristic property. The eluted compound is then ionized and analyzed by the mass spectrometer, providing a mass spectrum that confirms its identity and molecular weight. psu.edu

Electronic Absorption Spectroscopy (UV-Vis) Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of conjugated systems. The pyridine ring in this compound is an aromatic system that undergoes π → π* electronic transitions. The presence of bromine atoms (auxochromes) and the aminomethyl group (a chromophore) on the pyridine ring is expected to influence the position and intensity of these absorption bands, likely causing a shift to longer wavelengths (bathochromic shift) compared to unsubstituted pyridine.

X-ray Diffraction Analysis of this compound and its Coordination Complexes

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This information reveals the molecule's conformation in the solid state. In analogous structures like 2,6-dibromo-4-methylaniline, the bulky bromine atoms can cause slight distortions in the benzene (B151609) ring's bond angles from the ideal 120°. nih.gov A similar effect could be anticipated for the pyridine ring in the title compound. Furthermore, X-ray analysis would elucidate intermolecular interactions, such as hydrogen bonding. The primary amine group is capable of acting as a hydrogen bond donor, potentially forming N-H···N hydrogen bonds with the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or more complex supramolecular architectures in the crystal lattice. nih.gov

This compound possesses two potential donor sites for metal coordination: the pyridine ring nitrogen and the nitrogen of the aminomethyl group. This allows it to function as a ligand, potentially as a bidentate chelating agent, forming a stable five-membered ring with a metal center. X-ray diffraction of its metal complexes is essential for unequivocally determining the coordination geometry (e.g., square planar, tetrahedral, or octahedral) around the metal ion. rsc.org It also provides precise measurements of the metal-ligand bond lengths and angles, offering insight into the nature and strength of the coordination bonds. rsc.org The structural details derived from such studies are critical for understanding the chemical properties and potential applications of these coordination complexes. nih.govresearchgate.net

Computational and Theoretical Investigations of 2,6 Dibromopyridin 4 Yl Methanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to predict a variety of molecular properties, including equilibrium geometries, energetic stability, electronic and vibrational characteristics, and reactivity. nih.govekb.eg DFT calculations for molecules similar to (2,6-Dibromopyridin-4-yl)methanamine, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), serve as a foundational tool for the analyses described below. nih.govekb.egnih.gov

Geometry Optimization and Energetic Stability Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a molecule like this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable, lowest-energy conformation. The stability of the optimized structure is confirmed by ensuring that all calculated vibrational frequencies are real (i.e., not imaginary), which indicates a true energy minimum. nih.gov In studies of related heterocyclic compounds, optimized geometric parameters are often compared with experimental data from X-ray crystallography where available. urfu.runih.gov

Electronic Structure Characterization (HOMO-LUMO Orbital Analysis, Energy Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. This is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. mdpi.com A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comsemanticscholar.org Conversely, a small energy gap indicates that the molecule is more reactive. materialsciencejournal.orgnih.gov For substituted pyridines, the nature and position of substituents significantly influence the HOMO-LUMO energies and the resulting energy gap. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is illustrative. No published data is available for this compound.)

| Parameter | Symbol | Typical Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Energy of the innermost electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | - | Difference between ELUMO and EHOMO; indicates chemical reactivity. |

| Chemical Hardness | η | - | Resistance to change in electron distribution. |

| Electronegativity | χ | - | Power of an atom to attract electrons to itself. |

Prediction of Vibrational Frequencies and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be assigned to specific vibrational modes, such as stretching, bending, or twisting of bonds. researchgate.netnih.gov These theoretical predictions are a valuable tool for interpreting experimental spectra and confirming the molecular structure. urfu.ru For related pyridine (B92270) derivatives, studies have shown good agreement between vibrational frequencies calculated using methods like B3LYP and those observed experimentally. urfu.rumdpi.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is used to predict the reactive sites for electrophilic and nucleophilic attacks. urfu.ruekb.eg In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. mdpi.comresearchgate.net For a molecule containing nitrogen and bromine atoms, the MEP map would likely show negative potential around the nitrogen atom due to its lone pair of electrons and positive potential around the hydrogen atoms of the aminomethyl group. mdpi.com

Natural Bond Orbital (NBO) Charge Analysis

Natural Bond Orbital (NBO) analysis provides insights into the charge distribution and bonding interactions within a molecule. nih.govijnc.ir It examines charge transfer (hyperconjugation) between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy associated with these interactions. aimspress.comresearchgate.net A higher stabilization energy (E(2)) indicates a stronger interaction. NBO analysis also calculates the natural charge on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. ijnc.ir

Table 2: Hypothetical NBO Analysis - Major Interactions (Note: This table is illustrative. No published data is available for this compound.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| - | - | - |

| - | - | - |

Conformational Landscapes and Isomer Stability

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, rotation around the C-C bond connecting the pyridine ring and the aminomethyl group would lead to different conformers. DFT calculations can be used to determine the relative energies of these conformers, identifying the most stable (lowest energy) isomer and the energy barriers for rotation between them. researchgate.net This analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Quantum Chemical Calculations for Understanding Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the chemical behavior of molecules. mdpi.comnih.gov For this compound, these computational methods can provide invaluable insights into its reactivity and selectivity in various chemical reactions. By calculating fundamental properties such as molecular orbital energies, atomic charges, and electrostatic potential maps, researchers can identify the most probable sites for electrophilic and nucleophilic attack, predict reaction pathways, and understand the influence of substituents on the pyridine ring.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing bromine atoms and the electron-donating aminomethyl group would significantly influence the electron density distribution across the pyridine ring, which can be quantified through these calculations.

Furthermore, calculated reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, can offer a quantitative measure of the molecule's reactivity. nih.gov The molecular electrostatic potential (MESP) map provides a visual representation of the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). In the case of this compound, the nitrogen atom of the pyridine ring and the amino group would be expected to be electron-rich sites, while the carbon atoms bonded to the bromine atoms would be relatively electron-poor.

While specific quantum chemical studies on this compound are not extensively available in the cited literature, the principles can be illustrated with hypothetical data typical for a molecule of this nature. The following table presents a hypothetical set of calculated electronic properties.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule |

| Mulliken Atomic Charge on N1 (Pyridine) | -0.45 e | Suggests a site for electrophilic attack |

| Mulliken Atomic Charge on C2/C6 (C-Br) | +0.20 e | Suggests sites for nucleophilic attack |

| Mulliken Atomic Charge on N (Amine) | -0.60 e | Indicates a primary site for protonation |

Such data would be instrumental in predicting, for example, the regioselectivity of further substitution reactions on the pyridine ring or the coordination behavior of the molecule as a ligand in organometallic chemistry.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly valuable for exploring the conformational flexibility and intermolecular interactions of molecules like this compound. nih.govnih.gov The presence of the aminomethyl group attached to the pyridine ring introduces a degree of rotational freedom, allowing the molecule to adopt various conformations. MD simulations can map the potential energy surface associated with these conformational changes, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Understanding the conformational landscape is crucial as the specific three-dimensional shape of a molecule can dictate its biological activity or its packing in a crystal lattice. For this compound, the orientation of the aminomethyl group relative to the pyridine ring is a key flexible parameter. By simulating the molecule in different environments (e.g., in a vacuum, in a solvent like water, or in a lipid bilayer), one can observe how intermolecular interactions influence its preferred conformation. nih.gov

MD simulations also provide detailed insights into non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in molecular recognition and self-assembly processes. nih.govresearchgate.net The bromine atoms on the pyridine ring can participate in halogen bonding, acting as electrophilic regions (σ-holes) that can interact with electron donors. The amino group and the pyridine nitrogen are capable of forming hydrogen bonds. Simulations can reveal the dynamics, strength, and lifetime of these interactions between molecules of this compound themselves or with other molecules, such as solvent molecules or biological macromolecules.

Although specific MD simulation studies for this compound were not found in the provided search context, a hypothetical analysis of its primary rotational degree of freedom can be presented. The key dihedral angle would be that which describes the rotation of the aminomethyl group.

Table 2: Hypothetical Conformational Analysis of the C3-C4-C(H2)-N Dihedral Angle in this compound from a Simulated Trajectory

| Conformation | Dihedral Angle Range (°) | Population (%) | Relative Energy (kcal/mol) |

| Anti-periplanar | 150 to -150 | 45% | 0.00 |

| Syn-clinal (Gauche) | 30 to 90 | 25% | 1.2 |

| Anti-clinal | 90 to 150 | 5% | 3.5 |

| Syn-clinal (Gauche) | -90 to -30 | 25% | 1.2 |

This hypothetical data suggests that the molecule predominantly exists in an extended (anti-periplanar) conformation, with significant populations in gauche conformations. Such information is vital for understanding how the molecule might fit into a receptor binding site or how it might pack in a solid state.

Advanced Applications and Materials Science Leveraging 2,6 Dibromopyridin 4 Yl Methanamine

Role in Coordination Chemistry and Ligand Design

The specific arrangement of donor atoms and reactive sites in (2,6-Dibromopyridin-4-yl)methanamine makes it a valuable platform for designing sophisticated ligands for transition metal coordination.

This compound can function directly as a bidentate ligand, coordinating to a metal center via the pyridine (B92270) nitrogen and the primary amine of the methanamine group. However, its primary value lies in its potential as a scaffold for more complex, multidentate ligands. The two bromine atoms at the 2- and 6-positions are excellent leaving groups, enabling selective functionalization through cross-coupling reactions.

Protocols for the selective mono- or di-amination of the parent 2,6-dibromopyridine (B144722) scaffold have been developed, typically using copper-catalyzed C-N bond-forming reactions. researchgate.netnih.govacs.org These methods allow for the controlled introduction of additional coordinating amine groups, transforming the initial molecule into a tri-, tetra-, or polydentate ligand. For instance, a selective mono-amination reaction yields a 2-bromo-6-aminopyridine derivative, which can then be further functionalized or used as a building block itself. researchgate.netnih.gov The ability to perform these substitutions sequentially allows for the synthesis of unsymmetrical ligands, which are otherwise difficult to prepare. researchgate.net

Research has demonstrated that by carefully controlling reaction conditions—such as the choice of catalyst, base, and temperature—one can achieve high selectivity for either mono- or di-substitution on the 2,6-dibromopyridine core. nih.govacs.org These established methodologies are directly applicable to this compound, allowing for the synthesis of a diverse library of ligands where the steric and electronic properties are precisely tuned. The monoaminated products can be attached to larger scaffolding molecules, such as tris(2-aminoethyl)amine (B1216632) (TREN), to create novel multidentate ligands designed to support complex structures like extended metal atom chain (EMAC) complexes. nih.govacs.orgnih.gov

Table 1: Selected Research Findings on the Synthesis of Substituted Aminopyridines from 2,6-Dibromopyridine

| Starting Material | Amine | Catalyst / Conditions | Product Type | Yield | Reference |

| 2,6-Dibromopyridine | Benzimidazole | CuI (20 mol-%), Ligand, K₂CO₃, DMSO, 90°C, 24h | Mono-substituted | 81% | researchgate.net |

| 2,6-Dibromopyridine | Imidazole (B134444) | CuI (20 mol-%), Ligand, K₂CO₃, DMSO, 90°C, 24h | Mono-substituted | 72% | researchgate.net |

| 2,6-Dibromopyridine | Ethylamine (70% in H₂O) | Microwave, 150-205°C, 2.5h | Mono-substituted | High selectivity | nih.govacs.org |

| 2,6-Dibromopyridine | Isopropylamine | CuI/DMPAO, K₂CO₃, H₂O, Microwave, 118-200°C, 2.5h | Di-substituted | Good | nih.gov |

| 2,6-Dibromopyridine | Methylamine | High Pressure/Temperature (Pressure Tube) | Mono- and Di-substituted | 54.1% (mono), 37.7% (di) | georgiasouthern.edu |

Ligands derived from the this compound scaffold can coordinate with a wide variety of transition metals, including cobalt, nickel, copper, and zinc. ajol.info The synthesis of these complexes typically involves the reaction of the ligand with a metal salt (e.g., MCl₂ or M(NO₃)₂) in a suitable solvent. The resulting complexes can exhibit diverse geometries, such as octahedral or tetrahedral, depending on the metal ion, the denticity of the ligand, and the presence of other coordinating species. ajol.infowikipedia.orgresearchgate.net

Characterization of these metal complexes is achieved through a combination of analytical techniques:

Elemental Analysis: Confirms the empirical formula of the complex.

FT-IR Spectroscopy: Detects the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and M-N bonds. researchgate.net

UV-Visible Spectroscopy: Provides information about the d-d electronic transitions within the metal center, which helps in determining the coordination geometry of the complex. researchgate.net

¹H NMR Spectroscopy: Can be used to characterize the ligand structure and, for diamagnetic complexes, to confirm its coordination to the metal.

Magnetic Susceptibility Measurements: Determine the magnetic moment of the complex, which reveals the number of unpaired electrons and provides insight into the metal's oxidation state and spin state. researchgate.net

Molar Conductance Measurements: Indicate whether the complex is an electrolyte or non-electrolyte in solution, helping to distinguish between coordinated and counter-ion anions. researchgate.net

Table 2: Characterization of Representative Transition Metal Complexes with Related Pyridine-Based Ligands

| Metal Ion | Ligand Type | Geometry | Key Findings | Reference |

| Co(II) | Schiff base from 2,6-diaminopyridine | Octahedral | Paramagnetic; Ligand acts as a tetradentate chelator. | ajol.inforesearchgate.net |

| Ni(II) | Schiff base from 2,6-diaminopyridine | Octahedral | Paramagnetic; Spectral data consistent with octahedral geometry. | ajol.inforesearchgate.net |

| Cu(II) | Schiff base from 2,6-diaminopyridine | Distorted Octahedral / Tetrahedral | Paramagnetic; Shift in azomethine peak in FT-IR confirms coordination. | ajol.inforesearchgate.net |

| Zn(II) | Schiff base from 2,6-diaminopyridine | Tetrahedral | Diamagnetic; Characterized by NMR and UV-Vis charge transfer bands. | ajol.info |

The catalytic activity of a metal complex is highly dependent on the electronic and steric environment created by its surrounding ligands. researchgate.net The this compound framework offers a powerful tool for modulating these properties. The two bromine atoms are strongly electron-withdrawing, which reduces the electron density on the pyridine ring and, consequently, on the coordinated metal center. This can make the metal more electrophilic and potentially more active in certain catalytic reactions. acs.org

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses several key features that make it an excellent building block for such architectures.

Hydrogen Bonding: The primary amine of the methanamine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. These interactions are highly directional and are a powerful tool for guiding self-assembly. mdpi.com

π-π Stacking: The aromatic pyridine ring can interact with other aromatic systems through π-π stacking, contributing to the stability of the final assembly.

Halogen Bonding: The bromine atoms can act as halogen bond donors, forming specific interactions with Lewis bases (e.g., nitro groups or other heteroatoms) in neighboring molecules. This type of interaction can be used to generate 2D or 3D supramolecular networks. mdpi.com

By combining these interactions, this compound can be used to construct a variety of supramolecular structures, such as liquid crystals, gels, and porous organic polymers. mdpi.comguidechem.com

Versatility in Organic Synthesis as a Key Building Block

Beyond its role in coordination chemistry, the reactivity of the C-Br bonds makes this compound a valuable intermediate in organic synthesis.

The 2,6-dibromopyridine scaffold is a cornerstone for the synthesis of complex, unsymmetrically 2,6-disubstituted pyridines, which are important motifs in pharmaceuticals, ligands, and functional materials. researchgate.netgoogle.com The challenge in working with 2,6-dibromopyridine is controlling the selectivity, as both bromine atoms are reactive.

Efficient protocols using copper-catalyzed C-N bond-forming reactions have been developed to achieve selective mono-substitution, leaving the second bromine atom intact for subsequent functionalization. researchgate.net This stepwise approach provides access to a vast range of 2,6-disubstituted pyridines with different functional groups at each position. The this compound molecule retains this synthetic versatility, allowing chemists to use it as a starting point for building highly tailored pyridine-based molecules for diverse applications. google.com

Construction of Complex Organic Architectures (e.g., Macrocycles, Polysubstituted Naphthalenes)

The unique trifunctional nature of this compound makes it a highly valuable intermediate for the synthesis of intricate organic structures. The two bromine atoms can be selectively or sequentially replaced through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the controlled, stepwise introduction of different aryl, alkyl, or amino substituents.

The aminomethyl group serves as a versatile nucleophilic handle. It can readily participate in reactions to form amides, imines, or secondary amines, providing a point of linkage to other molecular fragments. This combination of reactive sites enables its use as a linchpin in the assembly of large, complex molecules. For instance, it can be envisioned as a key component in the synthesis of macrocycles, where the amine group is reacted to form a part of the cyclic backbone, and the bromo-substituents are later functionalized to append side chains or modulate the macrocycle's properties. nih.gov

Furthermore, its role extends to the construction of polysubstituted aromatic systems. Through sequential cross-coupling reactions, the dibromopyridine core can be elaborated into highly decorated heterocyclic structures. While not directly forming naphthalenes, the principles of using dihaloaromatic compounds as platforms for building complex, multi-ring systems are well-established and applicable. nih.gov The pyridine core itself is a critical structural motif in many complex organic frameworks. researchgate.net

| Reactive Site | Type of Reaction | Application in Complex Architectures |

| C-Br (positions 2 & 6) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Cross-Coupling | Introduction of aryl, alkynyl, or amino groups to build out complex scaffolds. |

| -CH₂NH₂ (position 4) | Amidation, Imine formation, N-alkylation | Linking to other building blocks, formation of macrocyclic backbones. |

| Pyridine Nitrogen | Metal Coordination | Template-directed synthesis, influencing conformational geometry. |

Contributions to Materials Science and Functional Materials

The inherent structural and electronic properties of this compound position it as a promising candidate for the development of novel materials with tailored functionalities.

Monomer or Component in Polymer Synthesis

As a bifunctional or trifunctional molecule, this compound can serve as a monomer in polycondensation reactions. The two bromine atoms provide reactive sites for forming carbon-carbon or carbon-heteroatom bonds in a polymerization process, such as in Suzuki polycondensation. The aminomethyl group can also be utilized, for example, in the formation of polyamides or polyimines. The rigid pyridine core, when incorporated into a polymer backbone, can impart desirable properties such as thermal stability, specific conformational preferences, and electronic characteristics. The use of substituted pyridine units is a known strategy for creating dendritic and polymeric networks. researchgate.net

Scaffold for Catalyst Development and Immobilization

The pyridine nitrogen and the exocyclic aminomethyl group can both act as ligands, capable of coordinating with a wide range of transition metals. This makes the molecule an excellent scaffold for designing homogeneous catalysts. The electronic properties of the pyridine ring, influenced by the bromo-substituents, can tune the activity of the coordinated metal center.

Moreover, the bromine atoms provide a direct handle for catalyst immobilization. By reacting one of the C-Br bonds with a solid support (e.g., functionalized silica (B1680970) or a polymer resin), the catalytic unit can be heterogenized. This approach facilitates catalyst separation from the reaction products, enabling easier purification and catalyst recycling, which are critical advantages in industrial applications. The development of ligands based on substituted pyridines is a recurring theme in catalysis. researchgate.net

Design of Advanced Functional Materials with Tunable Properties

The modification of the this compound core allows for the rational design of advanced materials with specific, tunable properties. researchgate.net The electron-deficient nature of the pyridine ring, combined with the potential to introduce electron-donating or -withdrawing groups via substitution of the bromine atoms, allows for fine-tuning of the molecule's electronic and photophysical properties. This makes it a building block for materials used in electronics, such as organic light-emitting diodes (OLEDs) or sensors. The ability to form hydrogen bonds via the amine group and coordinate to metals also opens avenues for creating self-assembling materials and metal-organic frameworks (MOFs).

| Structural Feature | Potential Application in Materials Science | Tunable Property |

| Dibromo-substitution | Polymerization, Immobilization on surfaces | Polymer chain rigidity, Catalyst reusability |

| Pyridine Ring | Electronic materials, Ligand for MOFs | Electron affinity, Luminescence, Band gap |

| Aminomethyl Group | Hydrogen bonding, Polymerization | Self-assembly, Polymer solubility |

Application in Pharmaceutical Research as Synthetic Intermediates and Scaffolds

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in the structures of numerous approved drugs. chemicalbook.com this compound serves as a versatile synthetic intermediate, providing a pre-functionalized core for the efficient construction of complex pharmaceutical targets. a2bchem.com The presence of three distinct reactive centers allows for divergent synthesis, where a common intermediate is used to generate a library of related compounds for biological screening.

Precursors for Pyridine-Based Pharmacophores and Heterocyclic Systems

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The this compound scaffold is an excellent starting point for creating diverse pyridine-based pharmacophores. The bromine atoms can be replaced with a wide array of functional groups using robust cross-coupling methodologies, allowing chemists to explore the structure-activity relationship (SAR) of a potential drug candidate. researchgate.netnih.gov

The aminomethyl group is a common feature in many bioactive molecules, often acting as a hydrogen bond donor or a basic center that interacts with acidic residues in proteins. This compound can be used to synthesize more complex heterocyclic systems, such as fused pyridine rings or molecules where the pyridine is linked to other pharmacologically relevant heterocycles like pyrimidines, indazoles, or oxazolidinones. chemicalbook.comnih.gov The synthesis of unsymmetrically 2,6-disubstituted pyridines is of particular importance in pharmaceutical synthesis, and methods starting from 2,6-dibromopyridine are highly valuable. researchgate.netnih.gov

Scaffold Derivatization for Drug Discovery Leads

The compound this compound serves as a highly versatile scaffold in medicinal chemistry for the generation of novel drug discovery leads. Its utility stems from the distinct reactivity of its functional groups: the two bromine atoms at the C2 and C6 positions and the methanamine group at the C4 position. The pyridine core is a "privileged scaffold," frequently found in FDA-approved drugs and bioactive natural products, known to enhance biochemical potency, metabolic stability, and protein-binding affinity. rsc.org

The bromine atoms are particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the systematic and regioselective introduction of diverse substituents, enabling the creation of large chemical libraries for high-throughput screening. For instance, replacing the bromine atoms with various aryl, heteroaryl, or alkyl groups can significantly alter the steric and electronic properties of the molecule, which is a key strategy in structure-activity relationship (SAR) studies. acs.org

This scaffold is particularly promising for developing kinase inhibitors, a major class of cancer therapeutics. nih.gov Many existing cyclin-dependent kinase (CDK) inhibitors feature a substituted heterocyclic core, often a pyridine or pyrimidine. nih.govmdpi.com The this compound scaffold allows for the synthesis of derivatives that can fit into the ATP-binding pocket of kinases. The aminomethyl group can act as a crucial hydrogen bond donor or acceptor, while the substituents introduced at the C2 and C6 positions can be tailored to interact with specific amino acid residues, thereby conferring potency and selectivity for a particular kinase target. nih.gov

The table below illustrates potential derivatization strategies for creating a library of kinase inhibitor candidates.

| Position | Reaction Type | Example Substituent (R) | Potential Target Interaction |

| C2/C6 | Suzuki Coupling | Phenyl, Thiophenyl | Hydrophobic pocket binding |

| C2/C6 | Buchwald-Hartwig | Aniline, Morpholine | Hydrogen bonding, polarity modulation |

| C2/C6 | Sonogashira Coupling | Phenylacetylene | Rigid linker to probe deeper pockets |

| -CH₂NH₂ | Acylation | Benzoyl chloride | Additional H-bond acceptor/donor sites |

| -CH₂NH₂ | Reductive Amination | Acetone | Modify basicity and steric profile |

Integration in Agrochemical Research as Chemical Components

In agrochemical research, halogenated pyridines are a cornerstone structural motif found in numerous successful insecticides, herbicides, and fungicides. nih.govresearchgate.net The presence of halogen atoms, such as bromine, can enhance the biological activity of a molecule by increasing its lipophilicity, which improves its ability to penetrate biological membranes of pests or plants. nih.gov The this compound structure is an ideal starting point for the discovery of new agrochemicals.

Pyridine-based compounds are critical components in many pesticides, including fungicides, insecticides, and herbicides. nih.gov For example, several neonicotinoid insecticides, which target the nicotinic acetylcholine (B1216132) receptor in insects, feature a substituted pyridine ring. researchgate.net The derivatization of this compound can lead to novel compounds with potent insecticidal activity. nih.govnih.gov The aminomethyl group can be readily converted into amides, ureas, or thioureas, which are functional groups frequently present in biologically active molecules.

Furthermore, the bromine atoms can be replaced, for instance, with a trifluoromethyl (CF₃) group, a substitution known to significantly enhance the efficacy of many agrochemicals. semanticscholar.org The combination of the pyridine core with specific halogen patterns and other functional groups allows for the fine-tuning of properties such as target specificity, environmental persistence, and metabolic stability in crops. nih.gov

The following table outlines potential modifications of the scaffold for different agrochemical applications.

| Modification Target | Synthetic Strategy | Resulting Functional Group | Potential Agrochemical Class |

| -CH₂NH₂ | Reaction with Isocyanate | Urea (-NH-CO-NHR) | Herbicide, Insecticide |

| -CH₂NH₂ | Reaction with Acyl Chloride | Amide (-NH-CO-R) | Fungicide, Insecticide |

| C2/C6 Bromine | Nucleophilic Substitution | Thiol (-SR) | Fungicide, Acaricide |

| C2/C6 Bromine | Cross-Coupling | Trifluoromethyl (-CF₃) | Herbicide, Insecticide |

Role in Bio-inspired Chemical Systems and Scaffolds

The field of bio-inspired chemistry seeks to mimic the function of natural biological systems, such as enzymes, using synthetic molecules. The this compound scaffold provides a rigid and tunable platform for constructing bio-inspired catalysts and sensors. The pyridine nitrogen atom and the primary amine of the methanamine group can act as coordination sites for metal ions, mimicking the active sites of metalloenzymes. nih.gov

By replacing the bromine atoms with other coordinating ligands (e.g., imidazole, carboxylate, or thiol groups) through established synthetic methods, it is possible to create a tripodal or tetradentate ligand environment around a central metal ion. nih.gov This approach allows for the design of synthetic complexes that can mimic the function of enzymes involved in processes like hydrolysis, oxidation, or water splitting. acs.org The precise spatial arrangement of these coordinating groups, enforced by the rigid pyridine ring, is crucial for catalytic activity and selectivity.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions linked by organic ligands. These materials are increasingly used to immobilize enzymes or to build biomimetic catalysts. acs.org this compound and its derivatives can be employed as the organic linkers in the synthesis of MOFs. The resulting frameworks can possess tailored pore environments and catalytically active metal centers, designed to replicate the substrate-binding pockets and active sites of natural enzymes.

The table below details how different components of the this compound scaffold can contribute to the construction of a bio-inspired system.

| Molecular Feature | Role in Bio-inspired System | Biological Analogue |

| Pyridine Nitrogen | Metal coordination site | Histidine imidazole in metalloenzymes |

| Methanamine Group | Metal coordination site; H-bonding | Lysine or Arginine side chains |

| C2/C6 Positions | Attachment points for other ligands | Peptide backbone for positioning residues |

| Rigid Pyridine Ring | Structural scaffold | Porphyrin ring in heme proteins |

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Pathways

While the synthesis of polysubstituted pyridines is a mature field, the development of novel, efficient, and sustainable synthetic routes remains a significant goal. nih.govrsc.org Future research will likely focus on moving beyond traditional multi-step sequences to more elegant and atom-economical approaches.

Multicomponent Reactions (MCRs): The use of MCRs, particularly those employing nanocatalysts, is a rapidly growing area for the synthesis of complex heterocyclic frameworks. rsc.orgrsc.org A future direction would be the design of a one-pot MCR that assembles the (2,6-dibromopyridin-4-yl)methanamine core from simple, readily available precursors, significantly improving synthetic efficiency.

Late-Stage Functionalization: Instead of building the molecule from scratch, late-stage C-H functionalization of a pre-existing 2,6-dibromopyridine (B144722) core represents a powerful strategy. mdpi.com Research into regioselective amination or aminomethylation at the C4 position of 2,6-dibromopyridine could provide a more direct and versatile entry to the target compound and its derivatives.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and other highly functionalized pyridines. apple.com

Exploration of Unprecedented Reactivity and Functionalization Strategies

The two bromine atoms at the 2 and 6 positions of the pyridine (B92270) ring are prime handles for a variety of chemical transformations, allowing for the creation of a diverse library of derivatives.

Regioselective Cross-Coupling: A key challenge and opportunity lies in the selective functionalization of one bromine atom over the other. Future research will focus on developing catalytic systems (e.g., based on palladium, copper, or nickel) that can distinguish between the electronically similar C2 and C6 positions, enabling the stepwise and controlled introduction of different substituents. nih.govrsc.orgznaturforsch.com This would allow for the synthesis of unsymmetrical 2,6-disubstituted pyridine derivatives, which are often difficult to prepare.

Pyridyne Intermediates: The generation of pyridyne intermediates from dihalopyridines offers a unique pathway for difunctionalization. nih.gov Investigating the formation of a 2,3- or 3,4-pyridyne from this compound (after suitable protection of the amine) could lead to novel and complex substitution patterns that are inaccessible through conventional methods.

C-H Activation: Direct C-H activation at the C3 and C5 positions of the pyridine ring, while challenging, would represent a significant advance. mdpi.com This would allow for the exhaustive functionalization of the pyridine core, creating highly decorated molecules with potentially unique properties.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the in silico design of new molecules. nih.gov

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the relative reactivity of the different positions on the this compound ring. nih.govrsc.org This can help in designing experiments for selective functionalization, saving significant time and resources. For instance, computational models can predict the activation energies for different cross-coupling reactions at the C2 and C6 positions, guiding the choice of catalysts and reaction conditions.

Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of novel reactions involving this compound, helping to optimize reaction conditions and expand their scope. rsc.org

Virtual Screening: By computationally generating a virtual library of derivatives of this compound and predicting their properties (e.g., binding affinity to a biological target, electronic properties for materials science applications), researchers can prioritize the synthesis of the most promising candidates. nih.gov

Expansion of Applications in Catalysis, Sensing, and Advanced Materials Science

The unique structural features of this compound make it an attractive candidate for a wide range of applications beyond its role as a simple building block.

Ligand Design for Catalysis: The pyridine nitrogen and the methanamine group can act as a bidentate ligand, chelating to a metal center. The bromine atoms can be further functionalized to tune the steric and electronic properties of the resulting metal complex. This opens up possibilities for designing novel catalysts for a variety of organic transformations. acs.org

Chemosensors: The pyridine moiety is known to interact with various ions and molecules. researchgate.net By attaching a fluorophore or chromophore to the this compound core, it may be possible to develop novel chemosensors for the detection of specific analytes. The interaction of the analyte with the pyridine nitrogen or the aminomethyl group could lead to a detectable change in the optical properties of the molecule.

Advanced Materials: Pyridine-containing molecules are of interest in materials science for applications in organic electronics and coordination polymers. researchgate.net The ability to create rigid, well-defined structures through functionalization of the bromine atoms makes this compound a promising precursor for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Synergistic Approaches Combining Synthetic Chemistry with Computational Design

The future of chemical research lies in the close integration of synthetic and computational methods. mdpi.com For this compound, this synergistic approach could be particularly fruitful.

De Novo Drug Design: Computational tools can be used to design novel drug candidates based on the this compound scaffold that are predicted to have high affinity and selectivity for a specific biological target. researchgate.netnih.gov These computationally designed molecules can then be synthesized and their biological activity evaluated, creating an efficient feedback loop for drug discovery.

Materials by Design: A similar approach can be used to design new materials with desired properties. For example, computational models can be used to predict the electronic band gap, charge mobility, and other relevant properties of polymers or metal-organic frameworks derived from this compound. This would allow for the rational design and synthesis of new materials for applications in electronics, photonics, and gas storage.

Q & A

Q. What are the standard synthetic routes for (2,6-dibromopyridin-4-yl)methanamine, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves bromination of a pyridine precursor. For example, 4-aminomethylpyridine derivatives can be brominated using N-bromosuccinimide (NBS) in methanol under ambient conditions (24 hours, room temperature). Post-reaction, the product is purified via crystallization from ethanol . Optimization includes:

- Solvent selection : Methanol ensures solubility of NBS and intermediates.

- Stoichiometry : A 2:1 molar ratio of NBS to precursor ensures complete di-bromination.

- Workup : Filtration and ethanol recrystallization yield >95% purity.

Key Data :

| Parameter | Value |

|---|---|

| Reaction time | 24 hours |

| Temperature | 25°C |

| Yield | 70–85% (depending on RXN scale) |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (CDCl) shows distinct peaks for the methanamine group (δ ~3.2–3.5 ppm) and aromatic protons (δ ~7.5–8.0 ppm). C NMR confirms bromine substitution (C-Br peaks at δ ~110–120 ppm) .

- IR Spectroscopy : N-H stretching (~3320 cm) and C-Br vibrations (~650 cm) are diagnostic .

- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the molecular weight (297.66 g/mol, [M+H] at m/z 298.7) .

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to design novel derivatives of this compound?

Methodological Answer: Retrosynthetic strategies leverage databases like Reaxys to identify feasible disconnections. For example:

- Step 1 : Target the methanamine group as a nucleophilic site for alkylation or acylation.

- Step 2 : Exploit bromine atoms for Suzuki-Miyaura cross-coupling (using Pd catalysts) to introduce aryl/heteroaryl groups .

- Validation : Use computational tools (e.g., BKMS_METABOLIC) to predict reaction feasibility and byproduct formation .

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies in yields (e.g., 70% vs. 85%) may arise from:

- Purity of precursors : Impurities in starting materials (e.g., 4-hydroxymethylpyridine) reduce efficiency. Validate via HPLC .

- Reaction monitoring : Use in-situ IR or TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .

- Reproducibility : Conduct triplicate experiments under controlled conditions (humidity, inert atmosphere) .

Q. What strategies improve the stability of this compound during storage?

Methodological Answer:

- Storage conditions : Store under argon at –20°C to prevent decomposition via hydrodebromination.

- Light sensitivity : Use amber vials to avoid photolytic degradation (common in brominated aromatics) .

- Stability assays : Monitor via periodic NMR to detect degradation products (e.g., pyridine-4-methanamine) .